N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide, also known as TH-030418, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Polymer Science and Material Engineering
- Synthesis and Characterization of Novel Aromatic Polyimides : Research has demonstrated the synthesis of new diamines, including derivatives similar to the subject compound, which were polymerized with various dianhydrides to create polyimides. These polymers exhibited high solubility in organic solvents, substantial thermal stability, and specific heat capacities, indicating their potential application in high-performance materials and engineering (Butt et al., 2005).
Molecular Chemistry
- C-H Bond Functionalization : The structure of compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been highlighted for its role in metal-catalyzed C–H bond functionalization reactions, suggesting that similar compounds, including our subject compound, could serve as important intermediates or ligands in synthetic organic chemistry (Al Mamari & Al Lawati, 2019).
Biosensors and Analytical Chemistry
- Development of High Sensitivity Biosensors : A study on a modified carbon paste electrode for the electrocatalytic determination of biomolecules showcases the utility of benzamide derivatives in enhancing the sensitivity and specificity of biosensors. This application is crucial for the detection of glutathione and piroxicam, indicating the potential of similar compounds in biosensing technologies (Karimi-Maleh et al., 2014).
Pharmacology and Drug Design
- Antimicrobial Activity : Benzamide derivatives have been evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in developing new antimicrobial agents. Such research is critical in the ongoing fight against antibiotic-resistant bacteria (Zadrazilova et al., 2015).
Corrosion Inhibition
- Anticorrosive Properties : The epoxy monomer derived from aminobenzamide, similar to the compound , was investigated for its corrosion inhibition properties for carbon steel in acidic solutions. This study highlights the potential application of such compounds in protecting industrial materials from corrosion, contributing to longer material lifespans and reduced maintenance costs (Dagdag et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide”, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .
Result of Action
The result of the compound’s action would depend on its specific biological activity. Thiazole derivatives are known to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-4-2-3-5-13(12)14(18)16-10-15(19-8-7-17)6-9-20-11-15/h2-5,17H,6-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSHVJUOHWAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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